molecular formula C11H17N3O B2439216 1-[(1S)-1-(4-aminophenyl)ethyl]-3,3-dimethylurea CAS No. 2276410-60-5

1-[(1S)-1-(4-aminophenyl)ethyl]-3,3-dimethylurea

Cat. No.: B2439216
CAS No.: 2276410-60-5
M. Wt: 207.277
InChI Key: FSJYRIMHHARDDT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1S)-1-(4-aminophenyl)ethyl]-3,3-dimethylurea is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S)-1-(4-aminophenyl)ethyl]-3,3-dimethylurea typically involves the reaction of 4-aminophenylethylamine with dimethylurea under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

1-[(1S)-1-(4-aminophenyl)ethyl]-3,3-dimethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

1-[(1S)-1-(4-aminophenyl)ethyl]-3,3-dimethylurea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1S)-1-(4-aminophenyl)ethyl]-3,3-dimethylurea involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-[(1S)-1-(4-Aminophenyl)ethyl]-3,3-dimethylurea: A closely related compound with similar properties and applications.

    4-Aminophenylethylamine: A precursor used in the synthesis of this compound.

    Dimethylurea: Another precursor involved in the synthesis.

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry .

Properties

IUPAC Name

3-[(1S)-1-(4-aminophenyl)ethyl]-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8(13-11(15)14(2)3)9-4-6-10(12)7-5-9/h4-8H,12H2,1-3H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJYRIMHHARDDT-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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